4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including bromobenzaldehyde, morpholino, toluidino, and triazinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Synthesis of Triazinyl Hydrazone: The triazinyl hydrazone moiety can be synthesized by reacting appropriate triazine derivatives with hydrazine.
Coupling Reaction: The final step involves coupling 4-bromobenzaldehyde with the triazinyl hydrazone under suitable conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-bromobenzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The bromine atom in the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves interactions with various molecular targets. The compound can form Schiff bases, which are known to exhibit biological activity. The triazinyl hydrazone moiety can interact with enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde
- 4-Nitrobenzaldehyde
- 4-Methoxybenzaldehyde
Uniqueness
4-BROMOBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of multiple functional groups that confer distinct reactivity and potential applications. The combination of bromobenzaldehyde with triazinyl hydrazone and morpholino groups makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C21H22BrN7O |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22BrN7O/c1-15-2-8-18(9-3-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-6-17(22)7-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
WYPNQJXTYAKYNO-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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